Acetato de plata

Descripción general

Descripción

Reaction of silver carbonate with acetic acid at 45-60°C has been reported to afford silver acetate. It participates in the conversion of carboxylic acid chlorides to amides, via aminolysis.

Silver acetate is a white crystalline plates. Light sensitive. Density 3.26 g / cm3.

Aplicaciones Científicas De Investigación

Electrónica

El acetato de plata se utiliza en la industria electrónica debido a su capacidad para formar capas conductoras. Es un precursor en la síntesis de nanopartículas de plata, que son integrales en la creación de tintas conductoras para la electrónica impresa . Estas tintas se utilizan para formar trazas que se acercan a la conductividad de la plata a granel, esencial para la fabricación de dispositivos electrónicos como células solares, chips microelectrónicos, condensadores y sensores .

Catálisis

En el campo de la catálisis, el this compound juega un papel crucial como aditivo en las reacciones de activación C–H. Mejora la reactividad derivada de los precatalizadores de los principales metales de transición utilizados en estas reacciones . El this compound participa en varios procesos catalíticos, incluyendo la alquenilación, la alquilación y la arilación, que son fundamentales en la síntesis orgánica .

Medicina

Las propiedades antimicrobianas del this compound lo hacen valioso en medicina. Se utiliza en la producción de cremas y pomadas antibacterianas, particularmente en el tratamiento de quemaduras y heridas para prevenir infecciones . Su eficacia contra un amplio espectro de bacterias, incluidas las cepas multirresistentes a los medicamentos, se aprovecha en diversas aplicaciones médicas .

Ciencia ambiental

En la ciencia ambiental, se investigan las nanopartículas derivadas del this compound por su potencial en el tratamiento del agua y el control de la contaminación. Se estudian por su capacidad para interactuar y reducir los contaminantes en los sistemas acuáticos, contribuyendo a los esfuerzos de remediación ambiental .

Óptica

El this compound es significativo en óptica debido a su papel en el desarrollo de nanopartículas con propiedades ópticas únicas. Estas propiedades se aprovechan en diversas aplicaciones, incluidas las tecnologías de sensores e imagen, donde se requiere un rendimiento óptico preciso .

Sensores

La alta conductividad eléctrica de la plata hace que las nanopartículas derivadas del this compound sean ideales para su uso en sensores. Estas nanopartículas se incorporan a sensores flexibles para aplicaciones como piel electrónica (E-skin) en la monitorización de la salud y la detección del movimiento humano .

Productos antibacterianos

El this compound es un ingrediente clave en el desarrollo de polvos y recubrimientos antibacterianos. Sus propiedades antibacterianas de amplio espectro y estables se utilizan en recubrimientos para dispositivos médicos y productos de uso cotidiano para prevenir el crecimiento bacteriano e infecciones .

Mecanismo De Acción

Target of Action

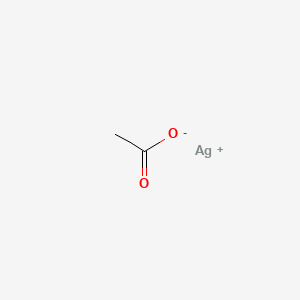

Silver acetate, a coordination compound with the empirical formula CH3CO2Ag , primarily targets bacterial, fungal, and protozoal cell membranes . The silver ion in silver acetate forms coordination bonds with the oxygen atoms of the acetate ions, contributing to the stability of the compound .

Mode of Action

The mode of action of silver acetate is largely dependent on the silver ion (Ag+). The silver ion mediates antibacterial effects by disrupting the bacterial, fungal, and protozoal cell membranes . It binds to disulphide in membrane proteins, allowing penetration through the membranes and intracellular absorption via pinocytosis .

Biochemical Pathways

The silver ion in silver acetate interferes with DNA replication and inhibits electron transport, causing conformational changes on the cell membrane . This disruption of key enzyme systems in the cell membranes of pathogens leads to the antibacterial action of silver .

Pharmacokinetics

It is known that silver acetate is a photosensitive, white, crystalline solid . Its solubility in water is 1.02 g/100 mL at 20 °C , which may influence its bioavailability.

Result of Action

The result of the action of silver acetate is the disruption of normal cell function, leading to cell death. The silver ion’s interaction with cell membranes and key enzyme systems can lead to a range of toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver acetate. For instance, the presence of light and oxygen can affect the reduction of silver ions and the formation of silver nanoparticles . Furthermore, the presence of other ions in the environment can affect the solubility of silver acetate .

Safety and Hazards

Inhalation of silver acetate dust can irritate the nose and throat. Contact with eyes or skin causes irritation. If ingested or inhaled for a long period, silver compounds can cause permanent discoloration of the skin (argyria) . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Direcciones Futuras

The use of silver, including silver acetate, in nanotechnology and medicine is a rapidly growing field. Silver nanoparticles have been used in various applications due to their unique properties . Future research directions include improving the synthesis methods, increasing the efficiency of silver nanoparticles in medical treatments, and understanding the potential environmental impacts .

Análisis Bioquímico

Biochemical Properties

Silver acetate plays a significant role in biochemical reactions, particularly in the synthesis of sulfenamides from disulfides and secondary amines . It interacts with enzymes and proteins by forming coordination bonds with the oxygen atoms of acetate ions, contributing to the stability of the compound . Silver acetate is also involved in hydrogenation reactions where it absorbs hydrogen to produce metallic silver . These interactions highlight its utility in facilitating specific biochemical transformations.

Cellular Effects

Silver acetate exhibits toxic effects on various cell types, including human mesenchymal stem cells and peripheral blood mononuclear cells . It influences cell function by disrupting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. The toxic effects of silver acetate are observed in a similar concentration range for both bacterial and human cells, indicating its broad-spectrum cytotoxicity .

Molecular Mechanism

At the molecular level, silver acetate exerts its effects through coordination bonds with biomolecules. The silver ion forms coordination bonds with the oxygen atoms of acetate ions, contributing to the stability and reactivity of the compound . Silver acetate can also act as a reagent for direct ortho-arylation of benzylamines and N-methylbenzylamines, a reaction that is palladium-catalyzed and requires a slight excess of silver acetate . These molecular interactions underline its role in enzyme inhibition and activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver acetate change over time due to its stability and degradation properties. The solubility product constant (Ksp) of silver acetate varies with temperature, affecting its dissolution and precipitation in aqueous solutions . Long-term exposure to silver acetate can lead to the formation of precipitates, which may influence cellular function and experimental outcomes.

Dosage Effects in Animal Models

The effects of silver acetate vary with different dosages in animal models. Low doses of silver acetate in mice have been shown to produce hyper-excitability, ataxia, central nervous system depression, labored breathing, and even death . These observations indicate that silver acetate has a narrow therapeutic window and can exhibit toxic or adverse effects at high doses.

Metabolic Pathways

Silver acetate is involved in metabolic pathways that include the production of acetyl-coenzyme A (acetyl-CoA) from acetate. Acetyl-CoA plays a central role in energy production, lipid synthesis, and protein acetylation . The enzyme acetyl-CoA synthetase (ACSS2) activates acetate, facilitating its incorporation into metabolic processes . These pathways highlight the importance of silver acetate in cellular metabolism and energy production.

Transport and Distribution

Silver acetate is transported and distributed within cells and tissues through various mechanisms. The silver ion forms coordination bonds with acetate ions, facilitating its transport across cell membranes . Once inside the cell, silver acetate can localize to specific compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of silver acetate is influenced by its coordination bonds and interactions with biomolecules. Silver acetate can localize to specific organelles, such as the mitochondria, where it participates in metabolic processes . The targeting signals and post-translational modifications of silver acetate direct it to specific compartments, affecting its biochemical activity and function.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of silver acetate can be achieved through the reaction between silver nitrate and acetic acid.", "Starting Materials": [ "Silver nitrate", "Acetic acid", "Distilled water" ], "Reaction": [ "Dissolve 4.8 g of silver nitrate in 20 mL of distilled water in a beaker.", "Add 6 mL of acetic acid to the beaker and stir the solution until the silver nitrate is completely dissolved.", "Filter the solution to remove any impurities.", "Evaporate the solution to dryness using a rotary evaporator or a hot plate.", "Collect the white solid that forms, which is silver acetate." ] } | |

Número CAS |

563-63-3 |

Fórmula molecular |

C2H4AgO2 |

Peso molecular |

167.92 g/mol |

Nombre IUPAC |

acetic acid;silver |

InChI |

InChI=1S/C2H4O2.Ag/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

QSDSNNSKORVORL-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].[Ag+] |

SMILES canónico |

CC(=O)O.[Ag] |

Densidad |

3.26 at 68 °F (USCG, 1999) |

| 563-63-3 | |

Descripción física |

Silver acetate is a white crystalline plates. Light sensitive. Density 3.26 g / cm3. OtherSolid |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

silver acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does silver acetate act as a smoking deterrent?

A1: Silver acetate, when used orally in forms like gum or lozenges, interacts with components in cigarette smoke, creating an unpleasant metallic taste. This taste aversion serves as a deterrent by pairing smoking with an undesirable sensory experience. [, , , ]

Q2: Does silver acetate interact directly with nicotine?

A3: Research suggests that silver acetate primarily interacts with non-nicotine components of cigarette smoke. This finding indicates compatibility with nicotine replacement therapies. []

Q3: What is the antimicrobial mechanism of silver acetate?

A4: While the exact mechanism is not fully elucidated, silver ions released from silver acetate are thought to interact with bacterial enzymes and proteins, disrupting essential cellular processes and leading to cell death. [, , ]

Q4: How effective is silver acetate against resistant respiratory pathogens?

A5: Studies show promising activity of silver acetate N-heterocyclic carbene (NHC) complexes against resistant respiratory pathogens, including those found in cystic fibrosis patients. [, ]

Q5: Has silver acetate been investigated for its effect on wound biofilms?

A6: In vitro models of wound biofilms show that silver acetate exhibits antimicrobial activity but was less effective than povidone-iodine and polyhexamethylene biguanide. Notably, its efficacy against bacteria in biofilms differed from planktonic susceptibility. []

Q6: What is the molecular formula and weight of silver acetate?

A7: The molecular formula is CH3COOAg, and its molecular weight is 166.91 g/mol. [, ]

Q7: Can you describe the crystal structure of silver acetate?

A8: Silver acetate crystallizes in a structure with Ag2(carboxylate)2 dimer units connected by interdimer Ag−O bonds, forming infinite chains that stack in parallel. A Ag−Ag bond, possibly significant for silver nanoparticle formation, is present within the dimer. []

Q8: How does silver acetate contribute to the formation of conductive silver nanowires?

A9: Research shows that silver acetate can be used as a precursor for silver nanowire synthesis. When combined with specific polymers and subjected to controlled evaporation, silver acetate undergoes self-controlled crystallization, forming nanowire structures. Subsequent heating leads to the formation of conductive silver nanowires. [, , ]

Q9: How does the presence of silver acetate impact the thermal degradation of poly(methyl methacrylate) (PMMA)?

A10: Studies using thermal volatilization analysis (TVA) demonstrate that silver acetate significantly destabilizes PMMA, causing it to degrade at lower temperatures. This effect is attributed to the diffusion of radicals, generated during silver acetate decomposition, into the polymer matrix, initiating chain scission. []

Q10: What happens when silver acetate is used in conjunction with aluminum for low-temperature bonding?

A11: Research shows that silver acetate can reduce silver oxide at temperatures as low as 190 °C, much lower than the 400 °C required for silver oxide alone. This silver powder can then be sintered, creating a bond between silver and aluminum through an aluminum oxide layer. []

Q11: How does silver acetate contribute to enhancing the stability of electrically conductive adhesives (ECAs)?

A12: Studies show that adding silver acetate to ECAs improves their long-term conductivity and contact resistance stability, especially under humid conditions. This enhanced stability is attributed to an in-situ replacement reaction where silver acetate plates onto tin surfaces, forming a protective layer that mitigates galvanic corrosion. []

Q12: How stable is silver acetate in aqueous solutions?

A13: The stability of silver acetate in aqueous solutions is dependent on factors like pH, the presence of other ions, and temperature. []

Q13: What strategies can be used to improve the stability and solubility of silver acetate formulations?

A14: Specific formulation strategies, including complexation with ligands like N-heterocyclic carbenes (NHCs) and the use of appropriate solvents and excipients, can improve the stability and solubility of silver acetate in various applications. [, ]

Q14: What is known about the pharmacokinetics of silver acetate after oral administration?

A16: Studies in smokers using silver acetate chewing gum for several weeks showed increased serum silver levels. These levels returned to normal upon cessation of gum use. []

Q15: How is silver acetate distributed in the body after systemic exposure?

A17: Following intravenous administration in mice, silver acetate exhibited a distinct distribution pattern compared to silver nanoparticles. While nanoparticles primarily accumulated in the spleen and liver, silver acetate showed higher concentrations in the kidneys. []

Q16: Are there any specific toxicological concerns regarding oral exposure to silver acetate?

A18: Subchronic oral exposure to silver acetate in rats revealed dose-dependent changes in intestinal microbiota composition and mucosal gene expression. These findings suggest potential disruptions to gut homeostasis. []

Q17: Does the size of silver nanoparticles influence their toxicity compared to silver acetate?

A19: Research indicates that smaller-sized silver nanoparticles (10 nm) exhibit enhanced tissue distribution and greater hepatobiliary toxicity compared to larger nanoparticles (40 and 100 nm). This size-dependent toxicity was not observed with silver acetate, highlighting differences in their biological behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)

![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)

![2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid [2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] ester](/img/structure/B1220599.png)